molecular formula C9H16N2O B13602322 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol

4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol

Cat. No.: B13602322
M. Wt: 168.24 g/mol
InChI Key: NHWNLVPOYGOMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen at position 1 of the imidazole ring and a butan-2-ol moiety at position 4. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethylimidazole with 4-chlorobutan-2-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole nitrogen, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one or 4-(1-Ethyl-1h-imidazol-2-yl)butanal.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The hydroxyl group in the butan-2-ol moiety can form hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    4-(1-Propyl-1h-imidazol-2-yl)butan-2-ol: Similar structure but with a propyl group instead of an ethyl group.

    4-(1-Butyl-1h-imidazol-2-yl)butan-2-ol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)butan-2-ol

InChI

InChI=1S/C9H16N2O/c1-3-11-7-6-10-9(11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3

InChI Key

NHWNLVPOYGOMGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.